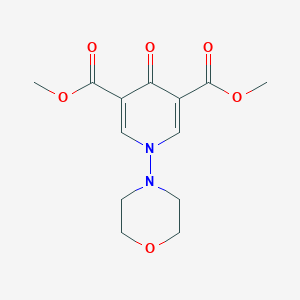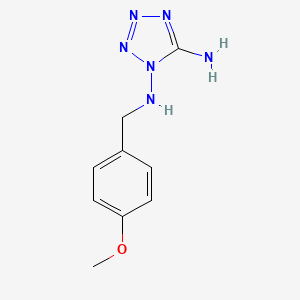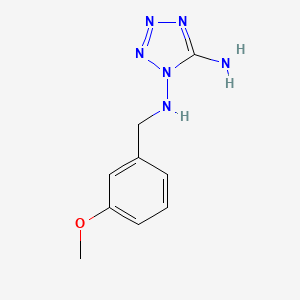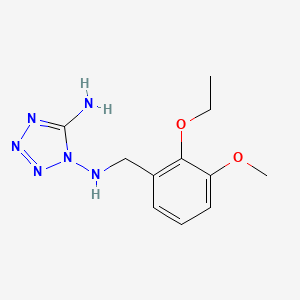
dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate (DMDD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDD is a dihydropyridine derivative, which has a unique chemical structure that makes it an attractive compound for research purposes.
Mechanism of Action
The mechanism of action of dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate also inhibits the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Furthermore, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been shown to modulate the expression of genes involved in cellular proliferation and apoptosis.
Biochemical and Physiological Effects:
dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibits the proliferation of cancer cells and induces apoptosis. dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers. In animal models, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been shown to reduce blood pressure and improve endothelial function. Furthermore, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
Dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is also relatively easy to synthesize, making it readily available for research purposes. However, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has limitations, including its low water solubility, which can limit its use in aqueous environments. In addition, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate research. One potential direction is the development of dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate-based drugs for the treatment of cancer and cardiovascular diseases. Another potential direction is the investigation of dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate as a fluorescent probe for the detection of metal ions. Furthermore, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate could be used as a catalyst for organic synthesis reactions. Finally, further studies are needed to fully understand the mechanism of action of dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate and its potential applications in various scientific fields.
Conclusion:
In conclusion, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its antitumor, anti-inflammatory, and antioxidant properties, as well as its potential use in the treatment of cardiovascular diseases. dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate also has limitations, including its low water solubility and potential toxicity at high concentrations. There are several future directions for dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate research, including the development of dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate-based drugs and the investigation of dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate as a fluorescent probe and a catalyst for organic synthesis reactions.
Scientific Research Applications
Dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been investigated for its antitumor, anti-inflammatory, and antioxidant properties. dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. In addition, dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis.
properties
IUPAC Name |
dimethyl 1-morpholin-4-yl-4-oxopyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-19-12(17)9-7-15(14-3-5-21-6-4-14)8-10(11(9)16)13(18)20-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAQAJMOCNZXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1-(4-morpholinyl)-4-oxo-, dimethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 5-{[(2-hydroxyethyl)thio]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4327924.png)



![N~1~-[4-(dimethylamino)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B4327958.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4327968.png)
![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327973.png)
![methyl 3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327975.png)
![methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327982.png)
![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327988.png)
![2-[4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B4328004.png)
![5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4328009.png)